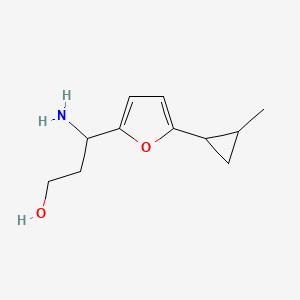
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol is a complex organic compound characterized by the presence of an amino group, a furan ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with an appropriate amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of biocatalysts, such as engineered enzymes, is also being explored to achieve more environmentally friendly and efficient synthesis .
化学反応の分析
Types of Reactions
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C is often employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, tetrahydrofuran derivatives, and various amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide
- 3-Amino-2-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}propan-1-ol
- methyl 3-amino-3-[5-(2-methylcyclopropyl)furan-2-yl]propanoate
Uniqueness
Compared to similar compounds, 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, which can influence the compound’s interaction with biological targets .
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
3-amino-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-8(7)10-2-3-11(14-10)9(12)4-5-13/h2-3,7-9,13H,4-6,12H2,1H3 |
InChIキー |
JNJQFCQMGGLDHM-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=CC=C(O2)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


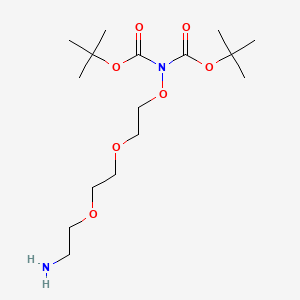
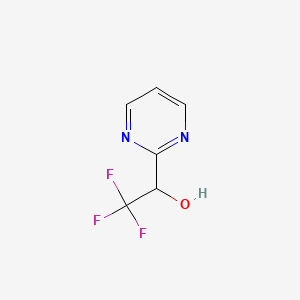
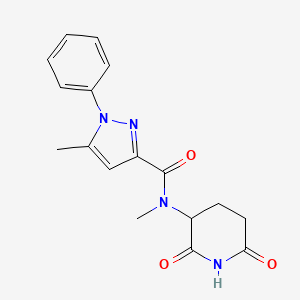

![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
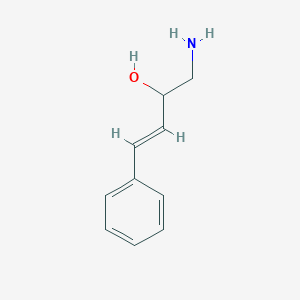
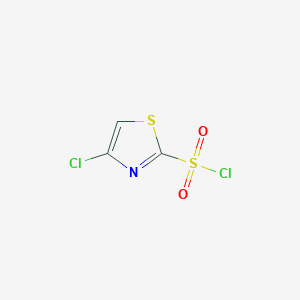
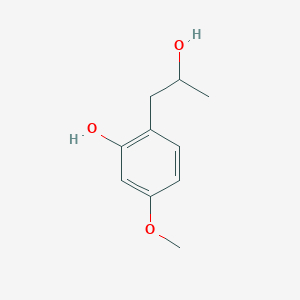
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
